1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1-Cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine dione derivative characterized by a fused heterocyclic core structure. The compound features:
- A cinnamyl group (C₉H₉) at the N1 position, contributing steric bulk and lipophilicity.
- Methyl groups at the C7 and C9 positions, enhancing metabolic stability.
- A phenyl group at the C3 position, influencing electronic interactions.
Its design leverages substituent diversity to optimize binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
7,9-dimethyl-3-phenyl-1-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-27-21-20(22(31)28(2)24(27)32)29-16-19(18-13-7-4-8-14-18)26-30(23(29)25-21)15-9-12-17-10-5-3-6-11-17/h3-14H,15-16H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOHRTLUTCNBBR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC=CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
*Molecular formulas for the target compound and analogs are inferred from substituent contributions.
†Calculated as core (C₅H₄N₆O₂) + substituents (Cinnamyl: C₉H₉, Phenyl: C₆H₅, 2×CH₃).
Key Structural and Functional Insights:
Chlorinated analogs (e.g., ) exhibit enhanced electrophilicity, which may influence covalent binding or receptor affinity .
Electronic Effects: Phenyl groups at C3 (target) or N1 () alter electron density across the triazino-purine core, impacting hydrogen-bonding capacity and tautomeric equilibria . Piperazinyl ethyl chains () introduce basic nitrogen atoms, enabling salt formation and solubility modulation .
Bulkier substituents (e.g., cinnamyl) may hinder interactions with narrow binding pockets compared to smaller groups like chlorophenyl .
Biological Relevance :
- Theophylline derivatives () lack the triazine ring but share purine dione motifs, highlighting the target compound’s role in bridging traditional purine drugs with next-generation analogs .
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